molecular formula C16H24N2 B1621537 4-Phenyl-2-pyrrolidin-1-ylmethyl-piperidine CAS No. 885951-15-5

4-Phenyl-2-pyrrolidin-1-ylmethyl-piperidine

Cat. No. B1621537
M. Wt: 244.37 g/mol
InChI Key: NEMBOXPYMBMMTE-UHFFFAOYSA-N
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Description

4-Phenyl-2-pyrrolidin-1-ylmethyl-piperidine is a chemical compound with the molecular formula C16H24N2 and a molecular weight of 244.38 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including 4-Phenyl-2-pyrrolidin-1-ylmethyl-piperidine, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The use of microwave-assisted organic synthesis (MAOS) has been shown to increase synthetic efficiency .


Molecular Structure Analysis

The molecular structure of 4-Phenyl-2-pyrrolidin-1-ylmethyl-piperidine is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones, a derivative of pyrrolidine, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the reaction can be tuned by using a specific oxidant and additive .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Phenyl-2-pyrrolidin-1-ylmethyl-piperidine are influenced by its molecular structure. The presence of the pyrrolidine ring allows for a greater chance of generating structural diversity . The compound has a molecular weight of 244.38 .

Future Directions

The future directions in the field of pyrrolidine compounds, including 4-Phenyl-2-pyrrolidin-1-ylmethyl-piperidine, involve the design of new compounds with different biological profiles . This can be achieved by exploring the pharmacophore space, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage .

properties

IUPAC Name

4-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-2-6-14(7-3-1)15-8-9-17-16(12-15)13-18-10-4-5-11-18/h1-3,6-7,15-17H,4-5,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMBOXPYMBMMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CC(CCN2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377713
Record name 4-Phenyl-2-pyrrolidin-1-ylmethyl-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-2-pyrrolidin-1-ylmethyl-piperidine

CAS RN

885951-15-5
Record name 4-Phenyl-2-pyrrolidin-1-ylmethyl-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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